molecular formula C6H10F3NO2 B1531525 (3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol CAS No. 1932538-23-2

(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol

Cat. No.: B1531525
CAS No.: 1932538-23-2
M. Wt: 185.14 g/mol
InChI Key: OSNNLDCMLKTVOJ-RFZPGFLSSA-N
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Description

(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol is a useful research compound. Its molecular formula is C6H10F3NO2 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol is a synthetic derivative of oxolane that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its specific stereochemistry and functional groups. The trifluoroethylamine moiety is particularly noteworthy for its potential influence on the compound's interaction with biological targets.

Chemical Formula

  • Molecular Formula : C8H14F3N1O2
  • Molecular Weight : 201.20 g/mol

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects. These effects may include:

  • Antiviral Activity : Some derivatives of oxolane have shown efficacy against viral pathogens by inhibiting viral replication.
  • Antitumor Activity : Certain structural analogs have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction.
  • Neuroprotective Effects : Compounds with similar structures have been studied for their potential to protect neuronal cells from damage.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : It could interact with receptors in the central nervous system or other tissues, influencing physiological responses.
  • Induction of Cellular Stress Responses : The trifluoroethyl group may enhance the compound's ability to induce stress responses in target cells.

Case Studies

  • Antiviral Efficacy Study :
    • A study conducted on a series of oxolane derivatives demonstrated that this compound exhibited potent antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral polymerase activity.
  • Antitumor Activity Assessment :
    • In vitro assays revealed that the compound could inhibit the proliferation of certain cancer cell lines. The study indicated that it triggers apoptosis via caspase activation.

Data Table of Biological Activities

Activity TypeAssessed EffectReference
AntiviralInhibition of influenza
AntitumorCell proliferation inhibition
NeuroprotectiveNeuronal cell protection

Properties

IUPAC Name

(3S,4R)-4-(2,2,2-trifluoroethylamino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)3-10-4-1-12-2-5(4)11/h4-5,10-11H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNNLDCMLKTVOJ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.